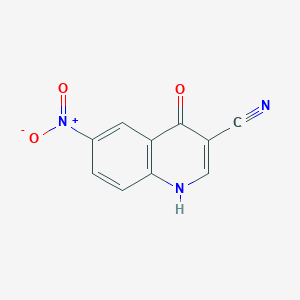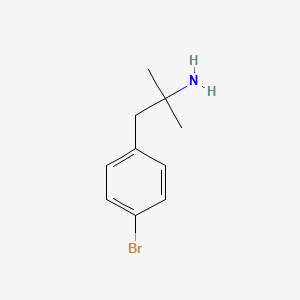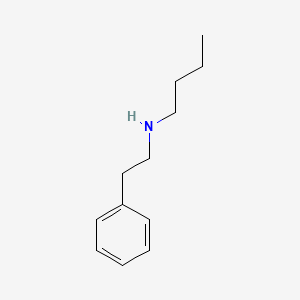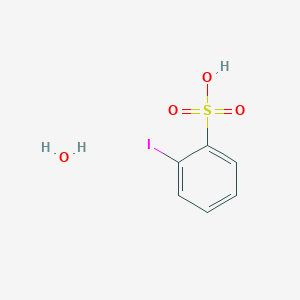
2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic Acid
Descripción general
Descripción
2-(2-Benzoyl-6-chloro-1H-indol-3-yl)acetic acid, commonly referred to as BCIA, is a novel molecule with unique properties and potential applications in a variety of scientific research fields. BCIA is a derivative of indole-3-acetic acid (IAA), an important plant hormone, and is synthesized through a specific method that yields a highly pure and stable compound. BCIA is a versatile molecule with a number of unique features, including its ability to act as a complexing agent, its low toxicity, and its ability to act as a potent inhibitor of tyrosine phosphatases. BCIA has been studied extensively in scientific research, and has been found to have a number of useful applications in fields such as biochemistry and physiology.
Aplicaciones Científicas De Investigación
Protonation Sites and Substituent Effects on Indoles
Research on indoles and benzoylindoles, such as indomethacine and acemethacine, focuses on the effects of substituents on protonation sites in acidic media. These studies are crucial for understanding the chemical behavior of indole derivatives under different conditions, which can be applied in drug design and synthesis. The examination of various benzoylindoles' dissociation constants in concentrated perchloric acid sheds light on the basicity changes induced by benzoyl group substitution, which is relevant for compounds with similar structures (Hoyuelos et al., 2005).
Photolysis and Photochemical Transformations
The study of light-triggered chemical reactions in indole derivatives, such as the elimination of CO2 and absorption of O2 during the photolysis of caged benzoic acids, offers insights into novel photochemical applications. These transformations demonstrate the potential of indole-based compounds in developing light-responsive materials or chemical processes (Lin & Abe, 2021).
Novel Synthetic Routes and Derivatives
Indole derivatives undergo diverse chemical reactions to form novel compounds with potential biological activities. For instance, the three-component, intramolecular Ugi reaction utilizing indole derivatives highlights synthetic versatility, leading to the formation of unique indoloketopiperazine derivatives with possible pharmacological applications (Ghandi, Zarezadeh, & Taheri, 2012).
Molecular Structure and Biological Activity
The synthesis and study of indole-based compounds with modifications at specific positions on the indole nucleus can lead to substances with significant biological activities, such as antimicrobial, antifungal, or anti-inflammatory properties. These activities are often correlated with the molecular structure, demonstrating the importance of structural modifications in enhancing biological efficacy (Muralikrishna et al., 2014).
Propiedades
IUPAC Name |
2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-11-6-7-12-13(9-15(20)21)16(19-14(12)8-11)17(22)10-4-2-1-3-5-10/h1-8,19H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRJGLVSBRTHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)




![Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone](/img/structure/B3118108.png)
![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)
